tert-butyl N-[3-hydroxy-1-(thiophen-2-yl)propyl]carbamate
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Overview
Description
tert-Butyl N-[3-hydroxy-1-(thiophen-2-yl)propyl]carbamate: is a compound that features a tert-butyl carbamate group attached to a 3-hydroxy-1-(thiophen-2-yl)propyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-hydroxy-1-(thiophen-2-yl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable thiophene derivative. One common method involves the use of tert-butyl carbamate and 3-hydroxy-1-(thiophen-2-yl)propyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[3-hydroxy-1-(thiophen-2-yl)propyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The thiophene ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a dihydrothiophene derivative.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[3-hydroxy-1-(thiophen-2-yl)propyl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a probe to study the interactions of thiophene-containing molecules with biological targets. It may also serve as a precursor for the synthesis of bioactive molecules .
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. Compounds containing thiophene rings are known to exhibit various biological activities, including anti-inflammatory and antimicrobial effects .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers and other materials can enhance their performance and functionality .
Mechanism of Action
The mechanism of action of tert-butyl N-[3-hydroxy-1-(thiophen-2-yl)propyl]carbamate involves its interaction with specific molecular targets. The thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins, while the carbamate group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(3-hydroxypropyl)carbamate: Similar structure but lacks the thiophene ring.
tert-Butyl N-(2-hydroxyethyl)carbamate: Contains a shorter alkyl chain and no thiophene ring.
tert-Butyl N-(3-hydroxy-2-methylpropyl)carbamate: Similar structure with an additional methyl group on the alkyl chain.
Uniqueness
The presence of the thiophene ring in tert-butyl N-[3-hydroxy-1-(thiophen-2-yl)propyl]carbamate imparts unique electronic and steric properties that differentiate it from other carbamate derivatives. This structural feature can enhance its binding affinity to biological targets and improve its stability under various conditions .
Properties
IUPAC Name |
tert-butyl N-(3-hydroxy-1-thiophen-2-ylpropyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3S/c1-12(2,3)16-11(15)13-9(6-7-14)10-5-4-8-17-10/h4-5,8-9,14H,6-7H2,1-3H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSYENNYZDQGIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCO)C1=CC=CS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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